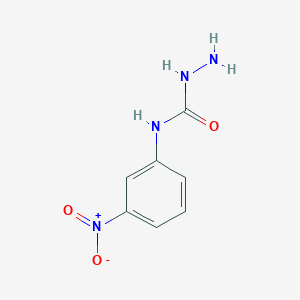
N-(3-Nitrophenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-Nitrophenyl)hydrazinecarboxamide and its derivatives typically involves reactions that leverage the reactive nature of hydrazinecarboxamide groups. For instance, the title compound and related structures can be synthesized through condensation reactions involving nitro-substituted benzoyl compounds and hydrazine or hydrazine derivatives. This process often results in compounds with a planar hydrazinecarboxamide unit, which contributes to their stability and reactivity (Attia et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the near-planar configuration of the hydrazinecarboxamide N—N—C(=O)—N unit. This planarity is often slightly inclined relative to the phenyl ring plane, contributing to the overall molecular stability through intramolecular hydrogen bonding (Attia et al., 2012).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, forming complex structures through reactions like cyclization and condensation. These reactions often yield products with significant biological activities and are of interest for the development of novel materials and therapeutic agents. For example, derivatives obtained from reactions involving this compound show promise in applications ranging from materials science to biomedicine (Gholivand et al., 2009).
Physical Properties Analysis
The physical properties of this compound derivatives are closely related to their molecular structure, with specific interest in their crystalline forms and hydrogen bonding patterns. These properties influence their solubility, stability, and reactivity, making them suitable for various applications in chemical synthesis and material development (Wardell et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound are dominated by the presence of the nitro group and the hydrazinecarboxamide moiety. These groups confer the compound with the ability to undergo various chemical transformations, including redox reactions, nucleophilic substitutions, and cycloadditions. The nitro group, in particular, introduces an electron-withdrawing effect that significantly affects the reactivity of the hydrazinecarboxamide group, enabling the synthesis of complex organic compounds (Badgujar et al., 2009).
科学的研究の応用
Synthesis and Characterization
Synthesis of Derivatives : N-(3-Nitrophenyl)hydrazinecarboxamide is used in the synthesis of various compounds. For example, it's involved in the preparation of pyrazoline derivatives (Orlov et al., 1993). Another study discusses the synthesis of nitroaromatic carboxylic acids and semicarbazones, indicating the chemical's role in forming new compounds with potential biological activity (Dias et al., 2015).
Structural Studies : The compound is also important in x-ray structural studies to understand the molecular structure of synthesized compounds, as demonstrated in research analyzing the structure of pyrazoline and hydrazone derivatives (Attia et al., 2012).
Biological Applications
Antimicrobial Activity : Various derivatives of this compound are explored for their antimicrobial properties. Studies have synthesized metal complexes with this compound and tested their efficacy against bacterial and fungal strains (Garg et al., 2008).
Antioxidant Properties : Some derivatives exhibit significant antioxidant activities. This was demonstrated in a study where p-nitrophenylhydrazone derivatives were synthesized and investigated for their free radical-scavenging activity and total antioxidant activity (Yorur-Goreci et al., 2014).
Potential in Cancer Treatment : The compound has been explored in the context of cancer treatment, particularly in studies looking at the synthesis of biologically potent compounds with possible pharmacodynamic significance (Singh & Nagpal, 2005).
Chemical Analysis and Detection
Analytical Techniques : It has been used in developing methods for the detection of nitrofuran metabolites in various samples. This is crucial for ensuring food safety and detecting possible contamination (Pereira et al., 2004).
Study of Reaction Mechanisms : The compound plays a role in the study of chemical reaction mechanisms. For instance, it has been used in synthesizing polyhedral oligomeric octa(aminophenyl)silsesquioxane, helping to understand the process of nitro group reduction (Fan et al., 2012).
特性
IUPAC Name |
1-amino-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-10-7(12)9-5-2-1-3-6(4-5)11(13)14/h1-4H,8H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXUVXPEGALDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

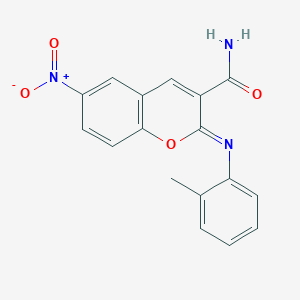
![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)
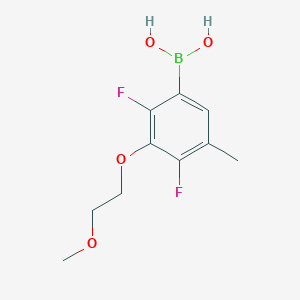

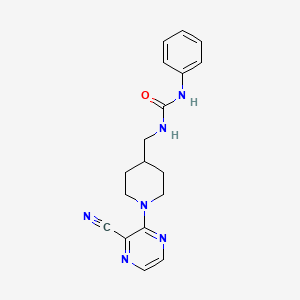
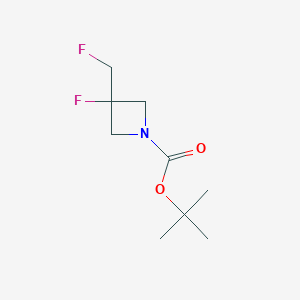
![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

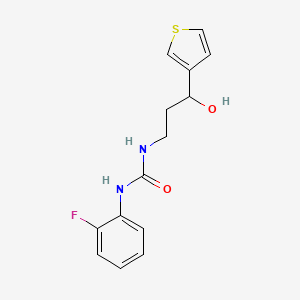
![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)
